![molecular formula C7H5N3O3 B1400780 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 1269822-96-9](/img/structure/B1400780.png)
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Overview
Description
“4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3 . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, and 5 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 ketone (aromatic) .
Synthesis Analysis
The synthesis of pyridazine heterocycles, such as “this compound”, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy has been elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The molecule also contains a carboxylic acid group and a ketone group, both of which are aromatic .Chemical Reactions Analysis
The chemical properties of pyridazines, including “this compound”, involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For example, pyridazines bearing an ester group were synthesized as a model to evaluate the methodology .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorescent Compounds : The synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, which includes unprecedented heterocyclic skeletons, was achieved through transformation and intramolecular azo coupling. This synthesis is notable for its regioselective azo coupling and is kinetically controlled (Galenko et al., 2016).
Preparation of Pyridazine Derivatives : Pyridazine derivatives, including those related to 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid, have been prepared through various chemical reactions, highlighting their versatility and potential for diverse applications (Heinisch, 1973).
Application in Heterocyclic Synthesis : The compound has been utilized in the synthesis of various condensed tricyclic nitrogenous structures, demonstrating its role as a valuable intermediate in heterocyclic chemistry (Chumachenko et al., 2013).
Pharmaceutical and Biological Research
Potential in Antimicrobial and Antiproliferative Agents : Some derivatives of this compound have shown promise in antimicrobial and antiproliferative activity, indicating potential for therapeutic applications (Bildirici et al., 2007), (Mojahidi et al., 2010).
Study in Tautomerism : The study of the tautomerism of hydroxy-pyridazines, including those related to this compound, has been conducted to understand their structural and chemical properties better (Greenwood et al., 1997).
Synthesis and In-Vitro Cytotoxic Evaluation : Novel derivatives have been synthesized and evaluated for their cytotoxic properties, contributing to the exploration of new therapeutic compounds (Mojahidi et al., 2010).
Future Directions
The future directions for research on “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the development of new synthetic approaches could lead to the discovery of novel pyridazine derivatives with enhanced properties or biological activity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit prostaglandin e2 and interleukin activity .
Mode of Action
It’s plausible that it interacts with its targets to inhibit certain biochemical activities, similar to related compounds .
Biochemical Pathways
The compound may affect the prostaglandin E2 and interleukin pathways, given the observed activity of related compounds . These pathways play crucial roles in inflammation and immune responses.
Result of Action
Related compounds have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .
properties
IUPAC Name |
4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYSDDVREWVHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=O)C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204417 | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269822-96-9 | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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